![molecular formula C12H17N3O3S B2638664 甲基(4-(2-(环戊基氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯 CAS No. 946283-72-3](/img/structure/B2638664.png)
甲基(4-(2-(环戊基氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Substituted benzo[d]thiazol-2-ylcarbamates have been synthesized and evaluated for anticonvulsant activity . They have shown significant activity in PTZ-induced convulsion and maximal electroshock models .
Synthesis Analysis
A series of substituted benzo[d]thiazol-2-ylcarbamates were synthesized . The structures of the synthesized compounds were confirmed based on their physical and spectral data .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The compounds were evaluated for anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .Physical And Chemical Properties Analysis
All the synthesized substituted ethyl benzo[d]thiazol-2-yl) carbamate were high melting solids . These compounds were found to be soluble in DMSO .科学研究应用
抗肿瘤和抗丝虫病特性
甲基4-(异硫氰酸甲基)噻唑-2-氨基甲酸酯是一种与所讨论化学物质在结构上相关的化合物,它表现出显着的抗肿瘤和抗丝虫病活性。在一项研究中,它是最有效的化合物,以 3.2 微摩尔的 IC50 抑制 L1210 白血病细胞的生长。此外,它对实验感染沙鼠的 Acanthocheilonema viteae 成虫表现出显着的体内抗丝虫病活性,突出了其作为开发新型抗肿瘤和抗丝虫病药物的先导化合物的潜力 (Y. Kumar 等,1993 年)。
抗菌和抗真菌剂
源自噻唑的化合物(如甲基(4-(2-(环戊基氨基)-2-氧代乙基)噻唑-2-基)氨基甲酸酯)由于其广泛的生物活性而受到关注。一项关于 2-氨基-5-巯基-1,3,4-噻二唑衍生物的合成和初步抗菌研究(它们与所讨论的化合物具有共同的噻唑核心)表明,这些衍生物表现出有希望的抗菌和抗真菌特性 (Husam A. Ameen 和 Ahlam J. Qasir,2017 年)。这表明类似的化合物也可能具有作为抗菌和抗真菌剂的潜力,值得进一步研究。
新型化合物的合成
该化学化合物的结构用作合成含有氨基甲酸酯基团的新螺化合物的先驱。研究表明,对其结构的策略性操作可以导致形成具有潜在生物学应用的新型化合物。例如,一项研究集中于合成包含氨基甲酸酯基团的新螺化合物的合成,展示了噻唑衍生物在药物化学中的多功能性和潜力 (A. V. Velikorodov 等,2010 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl N-[4-[2-(cyclopentylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-12(17)15-11-14-9(7-19-11)6-10(16)13-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCRQYKQOVYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-(cyclopentylamino)-2-oxoethyl)thiazol-2-yl)carbamate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。